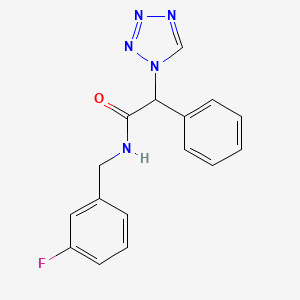
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)-N-(3-methylphenyl)acetamide
Descripción general
Descripción
2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-ethanoisoindol-2-yl)-N-(3-methylphenyl)acetamide is a useful research compound. Its molecular formula is C19H20N2O3 and its molecular weight is 324.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 324.14739250 g/mol and the complexity rating of the compound is 567. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Anti-inflammatory Evaluation
A study by Nikalje et al. (2015) focused on the synthesis of novel compounds with anti-inflammatory properties, using microwave-assisted cyclocondensation. The synthesized compounds showed promising anti-inflammatory activity in both in vitro and in vivo models. The study also included molecular docking to examine the binding affinity towards human serum albumin (HSA), indicating potential therapeutic applications (Nikalje, Hirani, & Nawle, 2015).
Anticonvulsant Applications
Another research direction involves the exploration of derivatives for anticonvulsant applications. Camerman et al. (2005) investigated the crystal structure and stereochemical comparisons with known anticonvulsants to identify molecular features responsible for anticonvulsant activities. Their findings contribute to the design of new therapeutic agents (Camerman, Hempel, Mastropaolo, & Camerman, 2005).
Anticancer Drug Development
Research by Sharma et al. (2018) on the synthesis and molecular docking analysis of N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide demonstrated anticancer activity by targeting the VEGFr receptor. This highlights the potential of such compounds in developing anticancer drugs (Sharma et al., 2018).
Heterocyclic Chemistry and Organometallic Compounds
Lazareva et al. (2017) discussed the interaction of N-(2-hydroxyphenyl)acetamide with methyl(organyl)dichlorosilanes, leading to the formation of silaheterocyclic compounds. This research provides insights into the synthesis and properties of heterocyclic and organometallic compounds, offering potential applications in material science and catalysis (Lazareva et al., 2017).
Green Chemistry for Drug Design
A study by Reddy et al. (2014) highlighted the green synthesis of analgesic and antipyretic compounds, showcasing the environmental benefits of such approaches in drug design and discovery (Reddy, Venkata, Reddy, & Dubey, 2014).
Propiedades
IUPAC Name |
2-(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)-N-(3-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-11-3-2-4-14(9-11)20-15(22)10-21-18(23)16-12-5-6-13(8-7-12)17(16)19(21)24/h2-6,9,12-13,16-17H,7-8,10H2,1H3,(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHDKRXKCKRZRQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C(=O)C3C4CCC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-{[4-hydroxy-6-(trifluoromethoxy)-3-quinolinyl]carbonyl}-4-piperidinecarboxamide](/img/structure/B4518050.png)
![4-[({[6-oxo-3-(2-thienyl)-1(6H)-pyridazinyl]acetyl}amino)methyl]benzoic acid](/img/structure/B4518054.png)

![N-[3-(acetylamino)phenyl]-2-[3-(2-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B4518065.png)
![3-fluoro-N-[1-(2-methoxyphenyl)ethyl]benzamide](/img/structure/B4518072.png)
![4-{[4-(methoxyacetyl)-1,4-diazepan-1-yl]methyl}-1,5-dimethyl-2-phenyl-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B4518076.png)
![3-[3-(2-furyl)-1,2,4-oxadiazol-5-yl]-N-(3-methylphenyl)propanamide](/img/structure/B4518082.png)
![1-[(6-butyl-4-hydroxy-3-quinolinyl)carbonyl]-4-piperidinecarboxamide](/img/structure/B4518093.png)
![2-[3-[4-(methylthio)phenyl]-6-oxo-1(6H)-pyridazinyl]-N-[4-(2-pyridinyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B4518100.png)

![2-{2-[4-(2-methoxyphenyl)-1-piperazinyl]-2-oxoethyl}-5,6,7,8-tetrahydro-3(2H)-cinnolinone](/img/structure/B4518116.png)
![1-[(2-methylbenzyl)sulfonyl]-N-[4-(4-morpholinyl)benzyl]-4-piperidinecarboxamide](/img/structure/B4518140.png)
![4-(4-chlorophenyl)-1-[(2-methyl-4-quinolinyl)carbonyl]-4-piperidinol](/img/structure/B4518145.png)
